molecular formula C17H15NO4 B557583 Fmoc-Gly-OH CAS No. 29022-11-5

Fmoc-Gly-OH

Cat. No.: B557583
CAS No.: 29022-11-5
M. Wt: 297.3 g/mol
InChI Key: NDKDFTQNXLHCGO-UHFFFAOYSA-N
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Description

N-α-Fluorenylmethyloxycarbonyl-glycine: (Fmoc-Gly-OH) is a derivative of glycine, an amino acid, protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mildly basic conditions .

Biochemical Analysis

Biochemical Properties

Fmoc-Gly-OH participates in biochemical reactions primarily as a building block in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions, which is a key step in peptide synthesis .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. As a building block for peptides, this compound can influence cell function by contributing to the formation of proteins that play critical roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is tied to its role in peptide synthesis. The Fmoc group serves as a protecting group that can be selectively removed under basic conditions to allow for peptide bond formation . This selective deprotection is a key step in the synthesis of complex peptides, enabling the precise assembly of amino acids in a specific sequence .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is stable under normal conditions and can be stored for extended periods without significant degradation . The compound’s effects over time are primarily related to its role in peptide synthesis, with the Fmoc group being removed when necessary to allow for peptide bond formation .

Metabolic Pathways

This compound is primarily involved in the metabolic pathway of peptide synthesis . The compound itself does not interact with enzymes or cofactors, but the peptides it helps synthesize can participate in various metabolic pathways, depending on their specific structures and functions.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKDFTQNXLHCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183262
Record name N-(9H-(fluoren-9-ylmethoxy)carbonyl)glycine
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Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name N-(9H-(Fluoren-9-ylmethoxy)carbonyl)glycine
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CAS No.

29022-11-5
Record name Fmoc-Gly-OH
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Record name N-(9H-(fluoren-9-ylmethoxy)carbonyl)glycine
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Record name N-(9H-(fluoren-9-ylmethoxy)carbonyl)glycine
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Record name N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine
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Record name Fmoc glycine
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Synthesis routes and methods I

Procedure details

Glycine (Gly) (0.5 g, 6.66 mmole) was dissolved in 10% NaCO3 (14 ml) under stirring in a 50-ml flask. To the resulting solution, which had been put into an ice bath, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.72 g, 6.66 mmol) in dioxane (12 ml) was gradually added. The reaction mixture was stirred at room temperature for 4 hours, and water (150 ml) was then added. The aqueous phase layer was separated from the reaction mixture and stripped with ether three times (75 ml×3). The stripped aqueous layer was acidified with 2N HCl aqueous solution to a pH value of 2, followed by extraction with ethyl acetate three times (75 ml×3). The organic phase layer was recovered and concentrated to obtain crude product of 1.70 g. The crude product was recrystallized in a mixed solvent of ethyl acetate hexane=1:2 (30 ml), and white solid denoted as Fmoc-Gly was obtained after filtration at a reduced pressure. Yield: 1.69 g (85%).
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
NaCO3
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1c(OCCCC(=O)O)cc([N+](=O)[O-])cc1C(CN)C(=O)OCC1c2ccccc2-c2ccccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
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Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

FmocGly/AllocGly beads were standard Fmoc deprotected with 20% piperidine in DMF leaving the Alloc glycine untouched. Then standard TBTU coupling of the Holmes photolinker (4-(1-aminoethyl-2-methoxy-5-nitrophenoxy)butanoic acid) to the deprotected glycine (1 eq=0.48 mmol). After coupling, the beads were washed with DMF and DCM and lyophilized.
Name
FmocGly AllocGly
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Alloc glycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-(1-aminoethyl-2-methoxy-5-nitrophenoxy)butanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.48 mmol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

FmocGly/AllocGly beads were standard Fmoc deprotected with 20% piperidine in DMF leaving the Alloc glycine untouched. Then standard TBTU coupling of the photolinker (4-[(1-Fmoc-aminoethyl)-2-methoxy-5-nitrophenoxy]butanoic acid) (3 eq) to the deprotected glycine (1 eq=0.48 mmol). After coupling, the beads were washed with DMF and DCM and lyophilized.
Name
FmocGly AllocGly
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Alloc glycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-[(1-Fmoc-aminoethyl)-2-methoxy-5-nitrophenoxy]butanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.48 mmol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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